[(Ethylsulfonyl)amino]acetic acid
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Overview
Description
[(Ethylsulfonyl)amino]acetic acid is a synthetic organic compound with the molecular formula C4H9NO4S and a molecular weight of 167.18 g/mol. It is primarily known for its use as a selective herbicide, belonging to the sulfonylurea class of herbicides. This class is recognized for its effectiveness at low application rates and relatively low toxicity to mammals.
Biochemical Analysis
Biochemical Properties
It is known that amino acids play a crucial role in biochemical reactions, including protein synthesis and serving as intermediates in metabolism .
Cellular Effects
Amino acids and their derivatives are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Amino acids and their derivatives can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
It is known that amino acids and their derivatives can interact with enzymes or cofactors and affect metabolic flux or metabolite levels .
Subcellular Localization
Understanding the subcellular localization of biochemical compounds, including any targeting signals or post-translational modifications, is crucial in biochemical research .
Preparation Methods
The preparation of [(Ethylsulfonyl)amino]acetic acid involves several synthetic routes. One common method includes the reaction of ethylsulfonyl chloride with glycine in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under mild conditions, with ethanol and water as solvents . This method is advantageous due to its simplicity, high yield, and suitability for large-scale production .
Chemical Reactions Analysis
[(Ethylsulfonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(Ethylsulfonyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily known for its agricultural use.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of [(Ethylsulfonyl)amino]acetic acid as a herbicide involves the inhibition of acetolactate synthase (ALS), an enzyme critical for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of the targeted plants. The molecular targets and pathways involved are specific to the ALS enzyme and its role in amino acid biosynthesis.
Comparison with Similar Compounds
[(Ethylsulfonyl)amino]acetic acid can be compared with other sulfonylurea herbicides, such as:
Bensulfuron-methyl: Similar in structure and function, used for controlling broadleaf weeds and sedges in rice paddies.
Chlorimuron-ethyl: Another sulfonylurea herbicide used for controlling broadleaf weeds in soybean fields.
The uniqueness of this compound lies in its specific application and effectiveness at low doses, making it a valuable tool in agricultural practices.
Properties
IUPAC Name |
2-(ethylsulfonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-2-10(8,9)5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMGNSFDPAFWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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